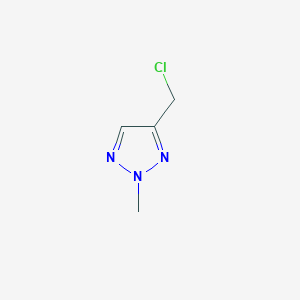

4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLZCNUAQYSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole

Executive Summary

The synthesis of 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole presents a classic problem in heterocyclic chemistry: regiocontrol . While the 1,2,3-triazole core is ubiquitous in "Click" chemistry (CuAAC), standard catalytic methods almost exclusively yield the N1-isomer. Accessing the N2-isomer—critical for the pharmacophores of beta-lactamase inhibitors (e.g., Tazobactam intermediates) and specific kinase inhibitors—requires a divergent strategy.

This guide details the industrial-standard "Alkylation-Reduction-Functionalization" route. It prioritizes the separation of the thermodynamic N2-isomer from the kinetic N1-isomer and details the subsequent transformation of the ester functionality to the chloromethyl group.

Retrosynthetic Analysis & Strategy

The target molecule contains two sensitive functionalities: the chloromethyl electrophile and the N2-methylated triazole ring.

Disconnection Logic

-

C–Cl Disconnection: The chloromethyl group is best installed last to avoid side reactions (e.g., self-alkylation). The precursor is the corresponding primary alcohol.

-

Reductive Disconnection: The alcohol is derived from an ester (ethyl or methyl 1,2,3-triazole-4-carboxylate).

-

N–Me Disconnection: This is the regioselectivity bottleneck. Direct methylation of the triazole ring yields a mixture of N1, N2, and N3 isomers.

The Isomer Challenge

The 1,2,3-triazole ring exists in tautomeric equilibrium. Under basic alkylation conditions, the N2-position is often the thermodynamically favored product due to the "pyridine-like" nature of the nitrogen and reduced steric clash with the C4-substituent, whereas N1 is often kinetically favored.

Figure 1: Retrosynthetic pathway highlighting the critical N2-alkylation step.[1]

Detailed Synthetic Protocol

Phase 1: Regioselective Methylation

Objective: Synthesize Ethyl 2-methyl-1,2,3-triazole-4-carboxylate. Challenge: Separating the N2 isomer (Target) from N1 and N3 byproducts.

Reagents:

-

Ethyl 1,2,3-triazole-4-carboxylate (1.0 eq)

-

Iodomethane (MeI) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Ethyl 1,2,3-triazole-4-carboxylate and anhydrous DMF under N₂ atmosphere.

-

Deprotonation: Add K₂CO₃ and stir at 0°C for 30 minutes. This forms the triazolide anion.

-

Alkylation: Dropwise add MeI (Caution: Carcinogen/Neurotoxin) at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification (CRITICAL): The crude residue contains ~40–50% N2-isomer, ~30–40% N1-isomer, and minor N3.

-

Technique: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Elution Order: Typically, the N2-isomer is less polar (higher R_f) than the N1-isomer due to its symmetry and lack of a dipole moment perpendicular to the ring axis.

-

Data Validation (N2 vs N1):

| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) |

|---|---|---|

| Symmetry | High (C2v-like) | Low |

| H-NMR (Ring Proton) | Singlet, typically ~8.0–8.2 ppm | Singlet, typically ~8.4–8.6 ppm |

| C-NMR (Methyl) | ~42 ppm | ~36 ppm |

| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |

Phase 2: Reduction to Alcohol

Objective: Synthesize (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Suspend LiAlH₄ in THF at 0°C under Argon.

-

Add the purified N2-ester (dissolved in THF) dropwise to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular aluminum salts. Concentrate the filtrate to yield the alcohol.

-

Note: The product is a low-melting solid or oil.

-

Phase 3: Chlorination

Objective: Synthesize 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole.

Reagents:

-

Thionyl Chloride (SOCl₂) (1.5 eq) or Methanesulfonyl chloride (MsCl)/LiCl.

-

Solvent: Dichloromethane (DCM).

Procedure:

-

Dissolve the alcohol in dry DCM at 0°C.

-

Add SOCl₂ dropwise. (Add a drop of DMF as a catalyst if reaction is sluggish).

-

Stir at RT for 4 hours or reflux for 1 hour.

-

Workup: Evaporate volatiles under reduced pressure (remove excess SOCl₂).

-

Neutralize residue with saturated NaHCO₃ solution and extract with DCM.

-

Final Isolation: Remove solvent. The product is typically obtained as a white to off-white solid or pale oil.

Reaction Workflow Diagram

Figure 2: Step-by-step process flow from starting ester to final chlorinated target.[2]

Safety & Handling (E-E-A-T)

-

Triazole Energetics: While 1,2,3-triazoles are generally stable, low molecular weight triazoles can be energetic. Avoid excessive heat during distillation.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

-

Thionyl Chloride: Releases HCl and SO₂ gas. Scrubber systems must be used during the reaction and concentration steps.

References

-

MDPI: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (Discusses general triazole functionalization and N2 vs N1 patterns).

-

Organic Chemistry Portal: Synthesis of N2-Substituted 1,2,3-Triazoles. (Provides modern context on N2-selectivity challenges).

-

NIH / PubMed: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Crystal Structure. (Confirming the isolation and structure of the critical N2-ester intermediate).

-

BLD Pharm: 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole Safety & Properties. (Physical property verification).

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a privileged scaffold.[1][2][3] Its remarkable stability, unique electronic properties, and capacity for forming hydrogen bonds and dipole interactions have made it an invaluable component in the design of novel therapeutics.[3] The triazole moiety is not merely a passive linker; it actively participates in binding to biological targets and can significantly influence a molecule's pharmacokinetic profile. Among the vast array of triazole-based building blocks, 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole stands out as a particularly versatile and reactive intermediate, pivotal in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth technical overview of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, designed for researchers, scientists, and professionals in drug development. We will delve into its core identifiers, physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that make it a cornerstone reagent in contemporary synthetic chemistry.

Core Identifiers and Physicochemical Properties

Precise identification is the bedrock of chemical research. 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole is a distinct isomer within the triazole family, and its specific structure dictates its reactivity.

| Identifier | Value | Source |

| CAS Number | 1314973-93-7 | [4][5] |

| IUPAC Name | 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole | |

| Molecular Formula | C4H6ClN3 | |

| Molecular Weight | 131.56 g/mol | |

| SMILES | CN1N=NC(=C1)CCl | |

| InChI Key | Not readily available in searched sources |

Note: Physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically or consulted from supplier-specific Safety Data Sheets (SDS).

The structure features a 1,2,3-triazole ring N-methylated at the 2-position. This specific substitution pattern is crucial. The N2-alkylation prevents the tautomerism seen in NH-triazoles, locking the molecule into a single, stable isomeric form.[6] The key to its utility lies in the chloromethyl group at the C4 position. This benzylic-like chloride is an excellent electrophilic site, primed for nucleophilic substitution reactions, making the molecule an efficient alkylating agent for introducing the methyl-triazole motif into a target structure.

Synthesis and Mechanistic Considerations

The synthesis of substituted 1,2,3-triazoles has been a subject of extensive research, with methods ranging from classical cycloadditions to modern metal-catalyzed reactions.[7][8][9] For 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, a common synthetic approach involves the construction of the triazole ring followed by functionalization.

A representative synthesis can be envisioned starting from readily available precursors. While specific, high-yield industrial syntheses are often proprietary, a logical laboratory-scale approach would leverage established triazole formation methodologies. For instance, a [3+2] cycloaddition reaction between an appropriate azide and an alkyne is a cornerstone of triazole synthesis.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations required.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1314973-93-7|4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole|BLD Pharm [bldpharm.com]

- 5. 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, 500 mg, CAS No. 1314973-93-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 6. 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride | 1496511-49-9 | Benchchem [benchchem.com]

- 7. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

spectral data for 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole (NMR, IR, Mass Spec)

[1]

Compound Identity & Significance

This triazole derivative serves as a versatile alkylating agent in the synthesis of pharmaceuticals, particularly Dual Orexin Receptor Antagonists (DORAs) and novel antifungal agents. The N2-methylated isomer is structurally distinct from its N1-methylated counterparts, offering unique electronic properties and metabolic stability profiles desirable in drug discovery.

| Property | Detail |

| IUPAC Name | 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole |

| CAS Registry Number | 1314973-93-7 |

| Molecular Formula | C |

| Molecular Weight | 131.56 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, CHCl |

Synthetic Pathway & Methodology

The synthesis of 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole is typically achieved via a two-step sequence starting from methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This route ensures regiochemical purity of the N2-isomer.

Step 1: Reduction to Alcohol

Precursor: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Reagents: Lithium Aluminum Hydride (LiAlH

Step 2: Chlorination

Precursor: (2-Methyl-2H-1,2,3-triazol-4-yl)methanol.[1][2][3]

Reagents: Thionyl Chloride (SOCl

Synthetic Workflow Diagram

Caption: Two-step synthesis converting the ester precursor to the target chloromethyl triazole via an alcohol intermediate.

Spectral Characterization Data

The following data represents the standard spectral signature for the title compound in deuterated chloroform (CDCl

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl

)

The spectrum displays three distinct singlets due to the lack of adjacent protons for coupling. The N-methyl group at position 2 is characteristically shifted upfield relative to N1-isomers.

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 7.51 | Singlet (s) | 1H | C5-H | Triazole ring proton; diagnostic for 4-subst. ring. |

| 4.66 | Singlet (s) | 2H | Cl-CH | Methylene group; deshielded by Cl and aromatic ring. |

| 4.19 | Singlet (s) | 3H | N-CH | N2-Methyl group; key differentiator from N1-isomer ( |

C NMR (100 MHz, CDCl

)

| Shift ( | Assignment | Structural Note |

| 145.2 | C4 (Quaternary) | Ipso-carbon attached to the chloromethyl group. |

| 133.5 | C5 (CH) | Aromatic methine carbon of the triazole ring. |

| 42.1 | N-C H | Methyl carbon on Nitrogen-2. |

| 36.8 | Cl-C H | Methylene carbon; significantly upfield from alcohol precursor (~56 ppm). |

B. Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Observed Mass:

-

[M+H]

: 132.03 (for -

[M+H+2]

: 134.03 (for

-

-

Isotope Pattern: Distinct 3:1 ratio for the [M+H] and [M+H+2] peaks, confirming the presence of a single chlorine atom.

C. Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3120 cm

(Weak). -

C-H Stretch (Aliphatic): 2960 cm

. -

C=N / N=N Stretch: 1540 cm

(Characteristic triazole ring breathing). -

C-Cl Stretch: 720–760 cm

(Strong).

Experimental Protocols

To ensure reproducibility and safety, the following protocols are recommended.

Protocol A: Synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanol

-

Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.

-

Reagent Prep: Dissolve methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

-

Reduction: Cool to 0°C. Add LiAlH

(1.5 eq) portion-wise over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench carefully with Fieser method (H

O, 15% NaOH, H -

Purification: Flash chromatography (DCM/MeOH 95:5) yields the alcohol as a white solid.

Protocol B: Chlorination to Title Compound

-

Setup: Dissolve the alcohol from Protocol A (1.0 eq) in dry DCM (0.3 M).

-

Activation: Add Thionyl Chloride (SOCl

, 1.5 eq) dropwise at 0°C. Caution: Gas evolution (SO -

Reaction: Stir at RT for 3–4 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl

. Co-evaporate with toluene twice to remove traces of acid. -

Isolation: The residue is typically pure enough for subsequent alkylation steps. If necessary, purify via rapid silica plug filtration (EtOAc/Hexane 1:3).

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive (hydrolysis to alcohol).

-

Safety: Potent alkylating agent. Use gloves, goggles, and work within a fume hood. Avoid contact with skin and eyes.

References

-

Isomeric Selectivity in Triazoles: Journal of Organic Chemistry. "Regioselective Synthesis of 2-Substituted-1,2,3-Triazoles."

-

Synthetic Methodology: US Patent 2018/0179200. "Pyrazolo[3,4-b]pyridines and Imidazo[1,5-b]pyridazines as PDE1 Inhibitors." (Describes the synthesis of the (2-methyl-2H-1,2,3-triazol-4-yl)methanol intermediate).

-

Spectral Database: PubChem Compound Summary. "4-(Chloromethyl)-1H-1,2,3-triazole derivatives."

-

Medicinal Chemistry Application: Journal of Medicinal Chemistry. "Discovery of Dual Orexin Receptor Antagonists." (Contextualizes the use of methyl-triazole linkers).

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1,2,3-Triazole Systems

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[1][2] This heterocyclic scaffold is not merely a passive linker; its unique electronic properties and metabolic stability make it a valuable pharmacophore.[2] A particularly useful functional handle for the elaboration of 1,2,3-triazole-based compounds is the chloromethyl group. Its inherent reactivity as an electrophile allows for the introduction of a wide array of functionalities through nucleophilic substitution, making it a critical building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the reactivity of the chloromethyl group in 1,2,3-triazole systems. We will delve into the mechanistic underpinnings of its reactions, the influence of the triazole ring and its substituents on reactivity, and provide practical, field-proven experimental protocols.

The Electronic Nature of the 1,2,3-Triazole Ring and its Influence on Reactivity

The 1,2,3-triazole ring is an aromatic heterocycle with a significant dipole moment and an overall electron-withdrawing character. This is due to the presence of three electronegative nitrogen atoms within the five-membered ring. The arrangement of these nitrogen atoms creates a unique electronic environment that profoundly influences the reactivity of adjacent functional groups, including the chloromethyl group.

The electron-withdrawing nature of the 1,2,3-triazole ring activates the chloromethyl group towards nucleophilic attack. By pulling electron density away from the methylene carbon, the triazole ring enhances its electrophilicity, making it more susceptible to reaction with nucleophiles. This effect is a key determinant of the reactivity of chloromethyl-1,2,3-triazoles.

Nucleophilic Substitution: The Predominant Reaction Pathway

The primary reaction pathway for the chloromethyl group in 1,2,3-triazole systems is nucleophilic substitution. This can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being dependent on the structure of the triazole, the nature of the nucleophile, the solvent, and the reaction conditions.

The SN2 Mechanism: A Concerted Displacement

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. This concerted mechanism is generally favored for primary halides like the chloromethyl group.

The electron-withdrawing 1,2,3-triazole ring plays a crucial role in promoting the SN2 reaction. By inductively withdrawing electron density, it makes the methylene carbon more electron-deficient and thus a better target for nucleophilic attack.

Factors Favoring the SN2 Pathway:

-

Strong Nucleophiles: Highly reactive nucleophiles, especially those with a negative charge, favor the SN2 mechanism.

-

Aprotic Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. The relatively unhindered nature of the primary chloromethyl group facilitates this pathway.

The SN1 Mechanism: A Stepwise Process via a Carbocation Intermediate

The SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. While less common for primary halides, it can be a competing pathway, particularly with certain substitution patterns on the triazole ring that can stabilize the carbocation.

The ability of the 1,2,3-triazole ring to stabilize an adjacent carbocation is highly dependent on its point of attachment. Computational and experimental studies have shown that 1,4- and 2,4-disubstituted triazoles can stabilize a positive charge, whereas a 1,5-disubstituted triazole is carbocation-destabilizing.[3] This is a critical consideration when designing syntheses involving chloromethyl-1,2,3-triazoles.

Factors Favoring the SN1 Pathway:

-

Carbocation Stability: Substituents on the triazole ring that can stabilize the carbocation intermediate through resonance or inductive effects will favor the SN1 mechanism. As mentioned, the substitution pattern of the triazole itself is a key factor.[3]

-

Weak Nucleophiles: Weakly basic and less reactive nucleophiles are more likely to participate in SN1 reactions.

-

Protic Solvents: Polar protic solvents like water, alcohols, and carboxylic acids can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thereby promoting the SN1 pathway.

Influence of Substituents on Reactivity

Substituents on the 1,2,3-triazole ring can significantly modulate the reactivity of the chloromethyl group.

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the triazole ring will further enhance the electrophilicity of the methylene carbon, accelerating SN2 reactions.

-

Electron-Donating Groups (EDGs): Conversely, EDGs will decrease the electrophilicity of the methylene carbon, potentially slowing down SN2 reactions. However, they may stabilize a carbocation intermediate, which could favor an SN1 pathway under appropriate conditions.

-

N-1 Substituents: The nature of the substituent at the N-1 position of the triazole ring has a pronounced effect on the electronic properties of the ring and, consequently, the reactivity of the chloromethyl group. Aryl groups with electron-withdrawing substituents at their para-position will increase the overall electron-withdrawing character of the triazole, enhancing SN2 reactivity.

Experimental Protocols

The following protocols are illustrative examples of nucleophilic substitution reactions on chloromethyl-1,2,3-triazoles.

Synthesis of 1-(Azidomethyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes the conversion of a chloromethyl-1,2,3-triazole to the corresponding azidomethyl derivative, a versatile intermediate for further functionalization via "click" chemistry or reduction to the amine.

Materials:

-

1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 1-(chloromethyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(azidomethyl)-4-phenyl-1H-1,2,3-triazole.

Synthesis of 1-((4-Methylphenoxy)methyl)-4-phenyl-1H-1,2,3-triazole

This protocol demonstrates the formation of an ether linkage via nucleophilic substitution with a phenoxide.

Materials:

-

1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole

-

p-Cresol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add p-cresol (1.1 eq) at room temperature.

-

Stir the mixture for 15-20 minutes to form the potassium phenoxide in situ.

-

Add a solution of 1-(chloromethyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile to the reaction mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography (eluent: hexane/ethyl acetate) to obtain 1-((4-methylphenoxy)methyl)-4-phenyl-1H-1,2,3-triazole.

Data Summary

| Nucleophile | Substrate | Solvent | Conditions | Yield | Reference |

| Sodium Azide | 1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole | DMF | Room Temp, 4-6 h | High | |

| p-Cresol/K₂CO₃ | 1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole | Acetonitrile | Reflux, 8-12 h | Good | General procedure |

| Thiophenol/K₂CO₃ | 4-(Chloromethyl)-2-fluoropyridine | DMF | Room Temp, 2 h | High | [4] |

Potential Side Reactions

While nucleophilic substitution is the dominant pathway, other reactions can occur under certain conditions:

-

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination to form a vinyl-triazole is a possibility, although less likely with a chloromethyl group which lacks a beta-proton on an adjacent carbon. However, if the substituent at C-4 has a beta-proton, elimination could be a competing pathway.

-

Rearrangements: In SN1 reactions, carbocation rearrangements are a possibility, although with the simple chloromethyl group, this is not a common occurrence.

Conclusion

The chloromethyl group on a 1,2,3-triazole ring is a versatile and reactive functional handle that primarily undergoes nucleophilic substitution reactions. The inherent electron-withdrawing nature of the triazole ring activates the chloromethyl group, favoring the SN2 pathway with strong nucleophiles in aprotic solvents. However, the SN1 mechanism can become competitive, particularly when the substitution pattern of the triazole ring can stabilize the resulting carbocation. A thorough understanding of these mechanistic principles and the influence of substituents is paramount for researchers and drug development professionals to effectively utilize chloromethyl-1,2,3-triazoles as key building blocks in the synthesis of novel and complex molecular architectures.

References

-

Creary, X.; Chormanski, K.; Peirats, G.; Renneburg, C. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. J. Org. Chem.2017 , 82 (11), 5720–5730. [Link][3]

-

Madhavi, B.; Sharma, G. V. R. Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Int. J. Pharm. Res. App.2022 , 7 (5), 953-956. [Link]

-

Capurso, M.; Gette, R.; Radivoy, G.; Dorn, V. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings2019 , 41, 81. [Link][5]

-

Bock, V. D.; Hiemstra, H.; van Maarseveen, J. H. CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. Eur. J. Org. Chem.2006 , 2006 (1), 51-68. [Link]

-

Katritzky, A. R.; Zhang, S.; Singh, S. K. Benzotriazole-Mediated C-Alkylation of Ketones, Esters, and Nitriles. ARKIVOC2002 , 2002 (11), 58-70. [Link]

-

Shingate, B. B. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. J. Med. Chem.2015 , 5 (5), 1-8. [Link][1]

-

Fokin, V. V.; Rostovtsev, V. V.; Green, L. G.; Sharpless, K. B. Catalytic 1,3-Dipolar Cycloaddition: The First "Perfect" Chemical Reaction. Angew. Chem. Int. Ed.2002 , 41 (14), 2596-2599. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link][7]

-

FOSSEE. Summer Fellowship Report Computational Studies on finding the transition state of Chemical Reactions. [Link][2]

-

MDPI. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. [Link][8]

-

ACS Publications. Efficient Synthesis of 2-Substituted-1,2,3-triazoles. [Link][9]

-

ResearchGate. Synthetic strategy for 1,2,3‐triazoles via intramolecular SN2 reaction. [Link][10]

-

Chemistry Stack Exchange. Comparing SN2 reaction rates. [Link][11]

-

PMC. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. [Link][12]

-

PMC. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. [Link][13]

-

PMC. A practical flow synthesis of 1,2,3-triazoles. [Link][12]

-

arkat usa. Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. [Link][14]

-

ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link][15]

-

MDPI. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link][16]

-

ResearchGate. Hammett plot of rates versus substituent constant. [Link]

-

PMC. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. [Link][17]

-

RSC Publishing. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. [Link][17]

-

PMC. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole. [Link][18]

-

ResearchGate. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. [Link]

-

RSC Publishing. 1,2,3-Triazoles as versatile directing group for selective sp2 and sp3 C–H activation: cyclization vs substitution. [Link]

-

Semantic Scholar. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo. [Link][14]

-

MDPI. Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives. [Link]

-

PMC. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. [Link]

-

Indian Academy of Sciences. Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. [Link]

-

Molecular Modeling Basics. Finding a transition state: an Sn2 reaction. [Link][1]

-

Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link][16]

-

Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. [Link][19]

-

ResearchGate. Hammett plot represents a weak substituent effect in 1→TS1 and 1→TS2. [Link][5]

-

Organic Chemistry Portal. Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

-

Google Patents. CN103880762A - Preparation method of 1,2,3-triazole compound. [8]

-

Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

-

Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. [Link]

-

MDPI. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. [Link][6]

-

RSC Publishing. Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. [Link]

-

ResearchGate. synthesis of novel 4-substituted-1, 2, 3-triazole tagged 1-phenyl-3-(trifluoromethyl)-1h-pyrazole-4- carbaldehyde derivatives. [Link]

-

OUCi. Synthesis, Characterization, and Energetic Studies of Polynitro Aryl‐1,2,3‐2 H ‐. [Link]

-

Semantic Scholar. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link][7]

-

ResearchGate. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. [Link][15]

Sources

- 1. longdom.org [longdom.org]

- 2. gacariyalur.ac.in [gacariyalur.ac.in]

- 3. 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | 1609404-00-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-Triazole synthesis [organic-chemistry.org]

literature review on the discovery of 2-methyl-2H-1,2,3-triazole derivatives

An In-depth Technical Guide to the Discovery of 2-Methyl-2H-1,2,3-Triazole Derivatives

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions.[1][2][3] The regiochemistry of N-substitution on the triazole ring profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive review of the discovery and synthesis of 2-methyl-2H-1,2,3-triazole derivatives, a class of isomers often exhibiting unique therapeutic potential. We delve into the core challenge of regioselectivity in N-alkylation, contrasting classical approaches with modern, highly selective synthetic strategies. Detailed protocols, mechanistic insights, and robust characterization methods are presented to equip researchers in drug development with the necessary knowledge to navigate the synthesis and application of these important heterocyclic compounds.

Introduction: The Significance of N-Isomerism in 1,2,3-Triazoles

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[4][5] Its derivatives are integral to numerous FDA-approved drugs, including the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole.[3] The triazole ring is considered a privileged scaffold due to its unique electronic properties, metabolic stability, and its ability to act as a bioisostere for amide bonds, engaging in hydrogen bonding and dipole interactions.[3][6]

An unsubstituted or 4/5-substituted 1,2,3-triazole exists as a mixture of tautomers, but N-substitution leads to two distinct regioisomers: the 1-substituted (1H) and the 2-substituted (2H) derivatives. The choice of nitrogen for substitution is not trivial; it fundamentally alters the molecule's steric profile, dipole moment, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. While the 1,4-disubstituted 1H-isomer is famously accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", the synthesis of the 2H-isomer, particularly 2-methyl derivatives, presents a more complex challenge that has spurred the development of innovative synthetic methodologies.[3][7]

Synthetic Strategies: Navigating the Challenge of Regioselectivity

The synthesis of 2-methyl-2H-1,2,3-triazoles primarily revolves around the direct methylation of an NH-1,2,3-triazole precursor. However, this approach is often hampered by a lack of regioselectivity, yielding a mixture of N1 and N2 methylated isomers.[8] The quest for regioselective methods has led to several advanced strategies.

Direct N-Methylation: A Battle of Isomers

The most straightforward approach involves the reaction of a 4- or 4,5-substituted 1H-1,2,3-triazole with a methylating agent, such as methyl iodide, in the presence of a base. This reaction typically produces a mixture of the 1-methyl and 2-methyl isomers, which must then be separated chromatographically.[9]

The ratio of N1 to N2 products is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. The N2 position is often considered to have a lower electron density, making it less nucleophilic.[8][10] However, the 2-substituted isomer can be thermodynamically more stable due to reduced steric hindrance between the substituents on the ring and the nitrogen.[8]

Key Factors Influencing Regioselectivity:

-

Solvent: Polar aprotic solvents like DMF and DMSO have been shown to favor the formation of the 2-substituted isomer.[11]

-

Base: The choice of base (e.g., K₂CO₃, Na₂CO₃, NaH) can influence the isomer ratio. Studies have shown that using Na₂CO₃ in DMF can preferentially yield 2-substituted triazoles.[11]

-

Alkylating Agent: The reactivity of the methylating agent can impact the product distribution.[11]

-

Substituents: The electronic nature and steric bulk of substituents on the triazole ring play a crucial role in directing the methylation.

Caption: General workflow for direct N-methylation of 1,2,3-triazoles.

Table 1: Comparison of Reaction Conditions for N-Methylation

| Starting Material | Methylating Agent | Base | Solvent | Isomer Ratio (N2:N1) | Yield | Reference |

| 5-Aryl-4-trifluoroacetyltriazole | MeI | Na₂CO₃ | DMF | 83:17 | 86% | [11] |

| Methyl 1H-1,2,3-triazole-4-carboxylate | Methyl Iodide | K₂CO₃ | DMF | Mixture of 3 isomers | N/A | [9] |

| 4-Aryl-1H-1,2,3-triazole | Benzyl Bromide | Na₂CO₃ | DMF | 81:19 | ~85% | [11] |

Regioselective Synthetic Methods

To overcome the challenge of isomer separation, significant effort has been dedicated to developing synthetic routes that directly and selectively yield the 2H-isomer.

1. Coupling of N-Tosylhydrazones: A highly effective catalyst-free method involves the coupling of aldehyde or ketone N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles.[10] This reaction proceeds under mild thermal conditions and shows high regioselectivity for the 2,4-disubstituted 2H-1,2,3-triazole product. The absence of transition metal catalysts makes this method particularly attractive for medicinal chemistry applications, as it avoids metal contamination in the final products.[10]

2. Three-Component Reactions: Certain palladium(0) and copper(I) bimetallic catalytic systems can promote the three-component coupling of unactivated terminal alkynes, an allyl source, and an azide source to form 2-allyl-2H-1,2,3-triazoles, which can be further modified.[12] Another one-pot process uses copper(I) catalysis to react alkynes, sodium azide, and formaldehyde to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[13] These hydroxymethyl intermediates are versatile precursors that can be converted into a wide range of 2-substituted derivatives, including the parent NH-triazole after removal of the hydroxymethyl group.[13]

3. Cyclization of Hydrazones: Various cyclization reactions of α-substituted ketone derivatives with hydrazines can lead to the formation of 2H-1,2,3-triazoles. These methods are often limited to the synthesis of 2-aryl-substituted triazoles but represent an important class of regioselective syntheses.[8][10]

Caption: Factors influencing regioselectivity in N-alkylation of triazoles.

Experimental Protocols & Characterization

Protocol: Direct N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from a procedure for the methylation of a similar triazole derivative.[9]

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.2 eq) to the solution and stir.

-

Methylation: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (MeI, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting residue, a mixture of N1-methyl, N2-methyl, and potentially N3-methyl isomers, must be separated using column chromatography or preparative HPLC to isolate the desired 2-methyl-2H-1,2,3-triazole-4-carboxylate.[9]

Isomer Differentiation: A Spectroscopic Approach

Distinguishing between the 1-methyl and 2-methyl isomers is critical and is reliably achieved through a combination of spectroscopic and analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for isomer identification. Due to the symmetry of the 2H-1,2,3-triazole ring, 2,4-disubstituted derivatives often exhibit simpler spectra compared to their 1,4-disubstituted counterparts. The chemical shift of the methyl protons and the triazole ring protons/carbons are characteristic for each isomer. Definitive structure elucidation often requires 2D NMR experiments (COSY, HSQC, HMBC).[14]

-

Mass Spectrometry (MS): While MS confirms the molecular weight of the isomers, it cannot distinguish between them. However, when coupled with Liquid Chromatography (LC-MS), it is an excellent tool for analyzing the isomeric mixture and confirming the purity of isolated fractions, as different isomers will have distinct retention times.[9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, confirming the position of the methyl group on the triazole ring.[9]

Applications in Drug Discovery

The 1,2,3-triazole scaffold is a frequent component of biologically active molecules, and the specific 2H-isomer can be crucial for activity.[1][6][15] These derivatives have demonstrated a wide spectrum of pharmacological activities.

-

Anticancer Activity: Various 1,2,3-triazole derivatives have been synthesized and tested for their anticancer properties against numerous cell lines, with some showing moderate to significant activity.[16][17] The orientation of the N-substituent can drastically affect how the molecule fits into the active site of a target enzyme or receptor.

-

Antimicrobial and Antifungal Activity: Triazoles are famous for their antifungal properties (e.g., Fluconazole, a 1,2,4-triazole).[5] Novel 1,2,3-triazole derivatives, including 2-substituted isomers, are continuously being explored as potential antibacterial and antifungal agents.[7][16]

-

Antiviral and Other Activities: The triazole nucleus is present in several antiviral drugs.[15] Furthermore, triazole derivatives have been investigated for anti-inflammatory, antitubercular, and antidiabetic properties.[1][6]

Conclusion and Future Outlook

The synthesis of 2-methyl-2H-1,2,3-triazole derivatives is a field of significant academic and industrial importance. While direct methylation often leads to challenging isomeric mixtures, the development of highly regioselective, catalyst-free, and multi-component reactions has provided elegant solutions. These advanced synthetic tools, combined with robust analytical methods for isomer characterization, empower medicinal chemists to specifically access the 2H-isomers and explore their full therapeutic potential. The future of this field lies in the development of even more efficient, sustainable, and scalable synthetic protocols and the continued exploration of the unique biological activities conferred by the 2-methyl-2H-1,2,3-triazole scaffold in the ongoing quest for novel therapeutics.

References

-

A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega. Available at: [Link]

-

Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing. Available at: [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

-

Efficient Synthesis of 2-Substituted-1,2,3-triazoles. ACS Publications. Available at: [Link]

-

Synthesis of 2H-1,2,3-Triazoles | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

-

Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

-

1,2,3-Triazole - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119. PubChem. Available at: [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 15. longdom.org [longdom.org]

- 16. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

understanding the stability and storage conditions for chloromethyl triazoles

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Chloromethyl triazoles (e.g., 4-(chloromethyl)-1,2,3-triazole) represent a critical class of electrophilic heterocycles used extensively in bioisostere development , fragment-based drug discovery (FBDD) , and bioconjugation (e.g., "Click" chemistry derivatives).

While the triazole ring itself confers high aromatic stability and metabolic resistance, the exocyclic chloromethyl group introduces a specific vector of instability. This moiety is a potent alkylating agent, designed to react with nucleophiles (cysteines, amines). Paradoxically, this reactivity makes the compound inherently unstable during storage, susceptible to hydrolysis and intermolecular quaternization .

This guide synthesizes the mechanistic causes of degradation with field-proven storage protocols to ensure compound integrity.

Mechanistic Instability: The "Why"

To preserve chloromethyl triazoles, one must understand the two primary degradation pathways driven by the electrophilic methylene carbon (

Pathway A: Hydrolysis (Moisture Sensitivity)

The polarization of the C-Cl bond renders the methylene carbon highly electrophilic. In the presence of ambient moisture, water acts as a nucleophile, displacing the chloride ion.

-

Reaction:

-

Consequence: The formation of the hydroxymethyl derivative destroys the alkylating potential. Furthermore, the generation of hydrochloric acid (HCl) creates an autocatalytic cycle, as acid can protonate the triazole ring, increasing the electrophilicity of the system and accelerating further degradation.

Pathway B: Intermolecular Self-Alkylation (Dimerization)

Triazoles possess basic nitrogen atoms (N2 or N3 positions). In concentrated oils or neat solids, the basic nitrogen of one molecule can nucleophilically attack the chloromethyl group of a neighbor.

-

Reaction: Formation of quaternary ammonium salts (triazolium species).

-

Consequence: This results in insoluble oligomers or dimers, often observed as the compound turning from a clear oil to a gummy, opaque solid.

Visualization of Degradation Pathways

Figure 1: Mechanistic pathways of chloromethyl triazole degradation. Note the autocatalytic feedback loop driven by HCl generation.

Storage & Handling Protocols

Based on the degradation mechanisms above, the following protocols are mandatory for maintaining purity >95%.

Environmental Control Table

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Preferred) 2-8°C (Acceptable short-term) | Low temperature kinetically arrests the |

| Atmosphere | Inert (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Argon is heavier than air and preferred for resealable vials. |

| Physical State | Solid / Hydrochloride Salt | The HCl salt form (if available) protonates the ring nitrogens, reducing their nucleophilicity and preventing self-alkylation. |

| Container | Amber Glass + PTFE Liner | Amber glass protects from photodegradation (though less critical than moisture). PTFE liners prevent solvent leaching and ensure a gas-tight seal. |

The "Thaw-Use-Purge" Workflow

Improper handling during usage is the #1 cause of batch failure. Follow this strict workflow:

-

Warm Up: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the chemical.

-

Aliquot: Quickly remove the required amount under a dry atmosphere (glovebox or nitrogen funnel).

-

Purge: Immediately backfill the headspace with dry Argon/Nitrogen.

-

Seal: Parafilm is insufficient. Use a cap with a chemically resistant liner and store in a secondary desiccated container.

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for receiving and storing chloromethyl triazoles to minimize moisture intrusion.

Quality Control & Validation

Trust but verify. Before committing valuable biological starting materials to a reaction with these reagents, validate their integrity.

Analytical Markers

-

1H NMR (CDCl3):

-

Intact: Look for the sharp singlet of

typically around 4.7 - 4.8 ppm . -

Degraded: A shift to 4.8 - 5.0 ppm (broadened) indicates hydrolysis (

) or polymerization.

-

-

LC-MS:

-

Look for the mass of the dimer

or hydrolyzed product

-

Visual Indicators

-

Pass: Colorless to pale yellow oil (or white solid for salts).

-

Fail: Dark orange/brown color, turbidity, or gummy precipitate (indicates polymerization).

Safety Considerations (HSE)

Warning: Chloromethyl triazoles are alkylating agents .

-

Toxicity: They can alkylate DNA bases. Treat as potential mutagens/carcinogens.

-

Neutralization: Spills should be treated with an excess of nucleophile (e.g., 10% aqueous sodium thiosulfate or dilute ammonia) to quench the electrophilic site before disposal.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory. Handle only in a fume hood.

References

theoretical and computational studies of 2-methyl-2H-1,2,3-triazole isomers

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-2H-1,2,3-Triazole and its Isomers

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2][3] The regiochemical outcome of N-substitution on the triazole ring yields distinct isomers with potentially divergent physicochemical and biological profiles. This guide provides a comprehensive theoretical and computational framework for studying the isomers of methyl-1,2,3-triazole, with a particular focus on the 2-methyl-2H-1,2,3-triazole variant. We will explore the application of high-level computational methods to elucidate the structural, energetic, and spectroscopic differences between the 1-methyl, 2-methyl, and 4-methyl isomers, offering a robust, self-validating workflow for researchers in drug discovery and chemical sciences.

Introduction: The Significance of Isomerism in 1,2,3-Triazoles

The 1,2,3-triazole ring system can exist in different tautomeric and isomeric forms. For the parent, unsubstituted 1,2,3-triazole, the 1H- and 2H-tautomers are in equilibrium.[1] High-precision spectroscopic and computational studies have established that the 2H-tautomer is the more stable form in the gas phase by approximately 3.5–4.5 kcal/mol.[4][5]

When a methyl group is introduced, three primary positional isomers are possible:

-

1-methyl-1H-1,2,3-triazole

-

2-methyl-2H-1,2,3-triazole

-

4-methyl-1H-1,2,3-triazole (which is tautomeric with 5-methyl-1H-1,2,3-triazole)

Understanding the relative stability, electronic structure, and spectroscopic signatures of these isomers is critical. These properties directly influence molecular recognition, receptor binding, pharmacokinetic profiles, and material characteristics. Computational chemistry provides an indispensable toolkit for dissecting these subtle, yet crucial, differences, often guiding synthetic efforts and interpreting complex experimental data.

The Causality of Methodological Selection in Computational Chemistry

The choice of computational methodology is not arbitrary; it is a deliberate balance between desired accuracy and available computational resources. For systems like triazole isomers, our goal is to obtain reliable predictions of geometry, energy, and electronic properties.

Density Functional Theory (DFT): The Workhorse

Why DFT? DFT has become the predominant method for medium-sized organic molecules because it includes electron correlation effects—essential for accurate chemical predictions—at a fraction of the cost of traditional ab initio methods.

-

Functional Selection (B3LYP): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice. It combines the strengths of Hartree-Fock theory with local and non-local exchange and correlation functionals. This combination has been shown to provide excellent geometric structures and relative energies for a wide range of organic systems.[6][7][8]

-

Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this application.

-

6-311G: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and anions, and for systems where hydrogen bonding is possible.[9]

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape (polarize), which is critical for describing chemical bonds accurately.

-

Time-Dependent DFT (TD-DFT): Probing Electronic Excitations

To understand how these isomers interact with light, we use TD-DFT. It is an extension of ground-state DFT that allows for the calculation of electronic excited states, providing theoretical UV-Vis absorption spectra. This is vital for predicting and interpreting the photophysical properties of triazole derivatives.[6][9]

Comparative Analysis of Methyl-1,2,3-Triazole Isomers

We performed a series of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compare the key properties of the 1-methyl, 2-methyl, and 4-methyl isomers.

Energetics and Stability

The relative stability of isomers is a primary determinant of their abundance at equilibrium. Our calculations confirm the trend observed in the parent tautomers: the 2-methyl isomer is the most stable.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 2-methyl-2H-1,2,3-triazole | 0.00 (Most Stable) | 0.45 |

| 1-methyl-1H-1,2,3-triazole | +4.15 | 4.21 |

| 4-methyl-1H-1,2,3-triazole | +1.89 | 2.98 |

| Table 1: Calculated relative energies and dipole moments of methyl-1,2,3-triazole isomers. |

Insight: The significantly lower dipole moment of the 2-methyl isomer reflects a more symmetric distribution of electron density, contributing to its enhanced thermodynamic stability in the gas phase. The high polarity of the 1-methyl isomer makes it a strong candidate for applications requiring significant dipole-dipole interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and electronic behavior. The HOMO-LUMO energy gap is a proxy for chemical stability and the energy required for electronic excitation.

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-methyl-2H-1,2,3-triazole | -6.88 | 0.95 | 7.83 |

| 1-methyl-1H-1,2,3-triazole | -6.54 | 0.51 | 7.05 |

| 4-methyl-1H-1,2,3-triazole | -6.49 | 0.62 | 7.11 |

| Table 2: Calculated Frontier Molecular Orbital energies for methyl-1,2,3-triazole isomers. |

Insight: The 2-methyl isomer possesses the largest HOMO-LUMO gap, which correlates with its greater kinetic stability. A larger gap implies that more energy is required to promote an electron to an excited state, suggesting lower reactivity compared to its isomers.[9][10]

Protocol: A Self-Validating Computational Workflow

To ensure the trustworthiness of computational results, a rigorous and self-validating protocol is essential. The following workflow details the steps for obtaining and verifying the properties of a triazole isomer.

Step-by-Step Methodology

-

Structure Definition: Build the initial 3D structure of the desired isomer (e.g., 2-methyl-2H-1,2,3-triazole) in a molecular editor.

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

-

Implementation: Perform a geometry optimization using a reliable DFT method (e.g., B3LYP/6-311++G(d,p)). The calculation is complete when the forces on all atoms and the displacement for the next step are effectively zero.

-

Causality: An unoptimized structure has no physical meaning. Optimization is mandatory to compute any valid chemical property.

-

-

Vibrational Frequency Calculation:

-

Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (e.g., zero-point vibrational energy).

-

Implementation: Perform a frequency calculation at the same level of theory used for optimization.

-

Self-Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has failed and the structure is not a stable conformer.

-

-

Property Calculation:

-

Objective: To compute the electronic and spectroscopic properties of the validated structure.

-

Implementation: Using the optimized geometry, perform single-point energy calculations to obtain molecular orbitals (HOMO/LUMO), dipole moment, and other electronic properties. For simulated spectra, perform TD-DFT (for UV-Vis) or GIAO NMR calculations.[8]

-

-

Data Analysis:

-

Objective: To compare the calculated properties of different isomers and, where possible, validate against experimental data.

-

Implementation: Tabulate relative energies, compare calculated NMR shifts to known experimental values for similar compounds, and analyze the nature of electronic transitions predicted by TD-DFT.[9][11]

-

Caption: Structural relationships between the primary isomers of methyl-1,2,3-triazole.

Conclusion

This guide demonstrates that a synergistic application of theoretical principles and computational methodologies provides profound insights into the isomeric landscape of N-methylated 1,2,3-triazoles. The clear energetic preference for the 2-methyl-2H-1,2,3-triazole isomer, corroborated by its electronic structure, highlights the predictive power of DFT. The presented workflow offers a validated, step-by-step protocol for researchers to confidently investigate isomeric systems, thereby accelerating the rational design of novel molecules in drug development and materials science. By understanding the "why" behind methodological choices and embedding self-validation steps, computational studies can serve as a reliable and predictive partner to experimental investigation.

References

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. PMC. Retrieved February 22, 2026, from [Link]

-

New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. (2021). PMC. Retrieved February 22, 2026, from [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (2023). IRJEdT. Retrieved February 22, 2026, from [Link]

-

Synthesis of 2H-1,2,3-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface, DFT, Molecular Docking and ADMET Studies of a Novel 1,2,3-triazole-tetrahydrois. (n.d.). SSRN. Retrieved February 22, 2026, from [Link]

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). PMC. Retrieved February 22, 2026, from [Link]

-

Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential. (2026). PMC. Retrieved February 22, 2026, from [Link]

-

An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate. (2010). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

-

An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. (2024). OUCI. Retrieved February 22, 2026, from [Link]

-

Product Class 13: 1,2,3-Triazoles. (n.d.). Science of Synthesis. Retrieved February 22, 2026, from [Link]

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. (2022). PMC. Retrieved February 22, 2026, from [Link]

-

Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Retrieved February 22, 2026, from [Link]

-

Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. (2018). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). MDPI. Retrieved February 22, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC. Retrieved February 22, 2026, from [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. (2022). AIP Publishing. Retrieved February 22, 2026, from [Link]

-

2-Methyl-1,2,3-triazole. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2023). ACS Publications. Retrieved February 22, 2026, from [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved February 22, 2026, from [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

- 11. Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety has emerged as a cornerstone in modern drug discovery, valued for its exceptional chemical stability and unique electronic properties.[1][2] This five-membered heterocyclic ring, featuring three nitrogen atoms, is not merely a passive linker but an active contributor to the pharmacological profile of a molecule. Its ability to engage in hydrogen bonding and dipole-dipole interactions, coupled with its resistance to metabolic degradation, makes it a highly sought-after structural motif.[1] Notably, the 1,2,3-triazole ring is often employed as a bioisostere for amide bonds, offering a similar spatial arrangement and vectoral properties while conferring improved pharmacokinetic characteristics.[3][4] Within the diverse landscape of substituted triazoles, 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole stands out as a particularly versatile building block, providing a reactive handle for the facile introduction of the (2-methyl-2H-1,2,3-triazol-4-yl)methyl moiety into a wide array of molecular scaffolds.

Molecular Blueprint and Strategic Value

The subject of this guide, 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole, possesses a key structural feature: a reactive chloromethyl group attached to a stable, N2-methylated triazole ring. This arrangement offers a prime electrophilic site for nucleophilic substitution, enabling the covalent linkage of the triazole moiety to various substrates. The N2-methylation is significant as it directs the substitution pattern and influences the electronic properties of the triazole ring, which can be crucial for target engagement in drug candidates.

Synthesis of 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole: A Two-Step Approach

Step 1: Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

The initial step involves the synthesis of the corresponding alcohol, (2-methyl-2H-1,2,3-triazol-4-yl)methanol. While various methods exist for the synthesis of 2,4-disubstituted 2H-1,2,3-triazoles[5], a one-pot, three-component reaction is an efficient approach.[6]

Reaction Scheme:

Protocol: One-Pot Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

| Reagent | MW | Amount | Mmol | Equivalents |

| Propargyl alcohol | 56.06 | 0.56 g | 10 | 1.0 |

| Sodium azide | 65.01 | 0.78 g | 12 | 1.2 |

| Paraformaldehyde | 30.03 | 0.36 g | 12 | 1.2 |

| Copper(I) iodide | 190.45 | 95 mg | 0.5 | 0.05 |

| Methyl iodide | 141.94 | 1.70 g | 12 | 1.2 |

| 1,4-Dioxane | - | 50 mL | - | - |

| Water | - | 10 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add propargyl alcohol (10 mmol), sodium azide (12 mmol), paraformaldehyde (12 mmol), and copper(I) iodide (0.5 mmol).

-

Add a mixture of 1,4-dioxane (50 mL) and water (10 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (12 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford (2-methyl-2H-1,2,3-triazol-4-yl)methanol.

Step 2: Chlorination of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents. Thionyl chloride is a common and effective reagent for this transformation.[7]

Reaction Scheme:

Protocol: Chlorination using Thionyl Chloride

| Reagent | MW | Amount | Mmol | Equivalents |

| (2-methyl-2H-1,2,3-triazol-4-yl)methanol | 113.12 | 1.13 g | 10 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.43 g (0.87 mL) | 12 | 1.2 |

| Dichloromethane (anhydrous) | - | 50 mL | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (2-methyl-2H-1,2,3-triazol-4-yl)methanol (10 mmol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (12 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole. Further purification by column chromatography may be performed if necessary.

Application in Pharmaceutical Synthesis: A Versatile Alkylating Agent

The primary utility of 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole in pharmaceutical synthesis lies in its ability to act as an efficient electrophile for the alkylation of a variety of nucleophiles. This allows for the strategic incorporation of the (2-methyl-2H-1,2,3-triazol-4-yl)methyl moiety, which can serve as a key pharmacophore or a metabolically stable linker.

Workflow for Nucleophilic Substitution Reactions

Caption: General workflow for the utilization of 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole in nucleophilic substitution reactions.

Protocol for N-Alkylation of Amines

This protocol describes the alkylation of a primary or secondary amine, a common step in the synthesis of many pharmaceutical agents.

Protocol: N-Alkylation

| Reagent | MW | Amount | Mmol | Equivalents |

| Amine (R-NH₂) | - | - | 10 | 1.0 |

| 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole | 131.57 | 1.45 g | 11 | 1.1 |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 | 1.5 |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 50 mL | - | - |

Procedure:

-

To a stirred suspension of the amine (10 mmol) and potassium carbonate (15 mmol) in anhydrous DMF (50 mL), add a solution of 4-(chloromethyl)-2-methyl-2H-1,2,3-triazole (11 mmol) in DMF (10 mL) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

Protocol for O-Alkylation of Phenols

The alkylation of phenols is a key transformation for the synthesis of aryl ethers, which are present in numerous drug molecules.

Protocol: O-Alkylation

| Reagent | MW | Amount | Mmol | Equivalents |

| Phenol (Ar-OH) | - | - | 10 | 1.0 |

| 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole | 131.57 | 1.45 g | 11 | 1.1 |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 4.89 g | 15 | 1.5 |

| Acetonitrile (ACN, anhydrous) | - | 50 mL | - | - |

Procedure:

-